3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide
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Overview
Description
3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a 3-chloroanilino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where benzyl chloride reacts with an appropriate nucleophile.
Introduction of the 3-Chloroanilino Group: This step involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the 3-chloroanilino moiety.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chloroanilino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted anilines or other derivatives.
Scientific Research Applications
3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-chloroanilino)carbonyl]amino}benzoic acid
- N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide
Uniqueness
3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18ClN3O2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[benzyl-[(3-chlorophenyl)carbamoyl]amino]propanamide |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-7-4-8-15(11-14)20-17(23)21(10-9-16(19)22)12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H2,19,22)(H,20,23) |
InChI Key |
CCKZVWZOEKVYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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